Cas no 951893-97-3 (3-(4-Chloro-2-methylphenyl)-1-propene)

3-(4-Chloro-2-methylphenyl)-1-propene is a chlorinated aromatic propene derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a chloro and methyl substituent on the phenyl ring, enhances reactivity in electrophilic and nucleophilic reactions, making it a versatile building block for fine chemicals. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its defined molecular architecture allows for precise functionalization, facilitating the synthesis of complex molecules. Suitable for use in cross-coupling reactions and polymerization processes, it serves as a key precursor in agrochemical and pharmaceutical research. High purity grades are available to meet stringent industrial and laboratory requirements.
3-(4-Chloro-2-methylphenyl)-1-propene structure
951893-97-3 structure
Product Name:3-(4-Chloro-2-methylphenyl)-1-propene
CAS No:951893-97-3
MF:C10H11Cl
MW:166.647341966629
MDL:MFCD09801294
CID:3043826
PubChem ID:24722085
Update Time:2025-10-29

3-(4-Chloro-2-methylphenyl)-1-propene Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Chloro-2-methylphenyl)-1-propene
    • 4-chloro-2-methyl-1-prop-2-enylbenzene
    • AKOS006327159
    • 951893-97-3
    • MFCD09801294
    • 4-chloro-2-methyl-1-(prop-2-en-1-yl)benzene
    • MDL: MFCD09801294
    • Inchi: 1S/C10H11Cl/c1-3-4-9-5-6-10(11)7-8(9)2/h3,5-7H,1,4H2,2H3
    • InChI Key: FPROMXIAKUTAJJ-UHFFFAOYSA-N
    • SMILES: C1(CC=C)=CC=C(Cl)C=C1C

Computed Properties

  • Exact Mass: 166.0549280g/mol
  • Monoisotopic Mass: 166.0549280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 0Ų

3-(4-Chloro-2-methylphenyl)-1-propene Pricemore >>

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abcr
AB360557-1 g
3-(4-Chloro-2-methylphenyl)-1-propene, 97%; .
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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abcr
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3-(4-Chloro-2-methylphenyl)-1-propene Suppliers

Amadis Chemical Company Limited
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(CAS:951893-97-3)3-(4-Chloro-2-methylphenyl)-1-propene
Order Number:A1194705
Stock Status:in Stock
Quantity:1g/2g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:25
Price ($):323.0/471.0/1053.0
Email:sales@amadischem.com

3-(4-Chloro-2-methylphenyl)-1-propene Related Literature

Additional information on 3-(4-Chloro-2-methylphenyl)-1-propene

Introduction to 3-(4-Chloro-2-methylphenyl)-1-propene (CAS No. 951893-97-3)

3-(4-Chloro-2-methylphenyl)-1-propene, identified by the Chemical Abstracts Service Number (CAS No.) 951893-97-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a propene backbone substituted with a 4-chloro-2-methylphenyl group, has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development.

The structural framework of 3-(4-Chloro-2-methylphenyl)-1-propene consists of an unsaturated carbon chain terminated with a phenyl ring that is chlorinated at the fourth position and methylated at the second position. This specific arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical transformations. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring enhances its reactivity, facilitating diverse synthetic pathways.

In recent years, the compound has been explored in academic and industrial research for its utility in constructing more complex molecules. Its role as a building block in organic synthesis has been particularly noted in the development of novel pharmaceuticals. The ability to introduce functional groups at specific positions on the propene chain allows for the creation of derivatives with tailored biological activities.

One of the most compelling aspects of 3-(4-Chloro-2-methylphenyl)-1-propene is its potential application in medicinal chemistry. Researchers have leveraged its structural features to design molecules with therapeutic potential. For instance, the compound has been investigated as a precursor in synthesizing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The chloro and methyl substituents on the phenyl ring can be strategically modified to enhance binding affinity to target proteins, improving drug efficacy.

Recent studies have highlighted the compound's role in developing photoactive materials. The unsaturated propene moiety can be utilized to create polymers or copolymers that exhibit photochemical properties, such as fluorescence or photovoltaic activity. These materials are of interest for applications in optoelectronics and renewable energy technologies. The chlorine atom also contributes to the molecule's stability under various conditions, making it suitable for long-term storage and multiple synthetic steps.

The synthesis of 3-(4-Chloro-2-methylphenyl)-1-propene typically involves Friedel-Crafts alkylation followed by dehydrohalogenation reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups with high precision. These synthetic methodologies underscore the compound's versatility and importance in modern chemical synthesis.

In addition to its pharmaceutical applications, 3-(4-Chloro-2-methylphenyl)-1-propene has found utility in agrochemical research. Derivatives of this compound have been tested for their herbicidal and fungicidal properties, demonstrating promise as environmentally friendly alternatives to traditional agrochemicals. The ability to modify its structure allows chemists to fine-tune its biological activity, ensuring minimal impact on non-target organisms while maximizing efficacy against pests and pathogens.

The growing interest in green chemistry has also driven research into sustainable methods for producing 3-(4-Chloro-2-methylphenyl)-1-propene. Catalytic processes that minimize waste and energy consumption are being developed to align with global sustainability goals. Such advancements not only improve the economic viability of producing this compound but also reduce its environmental footprint.

Future research directions may explore the use of 3-(4-Chloro-2-methylphenyl)-1-propene in material science, particularly in creating novel polymers with enhanced mechanical or thermal properties. Its incorporation into advanced materials could lead to breakthroughs in industries ranging from aerospace to automotive manufacturing. The compound's unique combination of electronic and steric properties makes it an attractive candidate for developing high-performance materials.

Overall, 3-(4-Chloro-2-methylphenyl)-1-propene (CAS No. 951893-97-3) represents a cornerstone in modern chemical research, bridging the gap between fundamental organic chemistry and applied sciences such as pharmaceuticals, materials science, and agrochemistry. Its continued study promises to yield further insights into molecular design and functional material development.

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Amadis Chemical Company Limited
(CAS:951893-97-3)3-(4-Chloro-2-methylphenyl)-1-propene
A1194705
Purity:99%/99%/99%
Quantity:1g/2g/5g
Price ($):323.0/471.0/1053.0
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